Methyl 4-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate is a complex organic compound that features a 1,3,4-thiadiazole ring, a piperidine ring, and a benzoate ester
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets, leading to various biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence their bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole compounds in various solvents may suggest that the compound’s action could be influenced by the environment in which it is administered.
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives, like this compound, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiadiazole derivative and the biomolecule it interacts with .
Cellular Effects
It is known that thiadiazole derivatives can influence cell function in various ways . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
Piperidine ring formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Coupling reactions: The thiadiazole and piperidine rings are then coupled using acylation reactions to form the intermediate compound.
Esterification: Finally, the benzoate ester is introduced through esterification reactions involving methanol and the corresponding acid chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 4-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique structure allows for potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds like 2-mercapto-5-methyl-1,3,4-thiadiazole share the thiadiazole ring and exhibit similar biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylic acid, have comparable structural features and applications.
Uniqueness
Methyl 4-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate is unique due to its combination of the thiadiazole and piperidine rings with a benzoate ester, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[[2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-12-20-21-17(26-12)13-7-9-22(10-8-13)11-16(23)19-15-5-3-14(4-6-15)18(24)25-2/h3-6,13H,7-11H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHOFMBLUAVVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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